molecular formula C10H9Cl2NO B12479524 1-(2,5-Dichlorophenyl)pyrrolidin-2-one

1-(2,5-Dichlorophenyl)pyrrolidin-2-one

Cat. No.: B12479524
M. Wt: 230.09 g/mol
InChI Key: GYDHDIHWONHLAA-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound characterized by a pyrrolidin-2-one (γ-lactam) ring substituted with a 2,5-dichlorophenyl group at the 1-position. Its molecular formula is C₁₀H₈Cl₂NO, with a molecular weight of 230.09 g/mol. This compound has garnered interest in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules. For example, it was utilized in the development of dual-acting FFAR1/FFAR4 allosteric modulators, which are promising candidates for metabolic disorders . The presence of two chlorine atoms at the 2- and 5-positions of the phenyl ring enhances its lipophilicity and influences electronic interactions, making it distinct from other pyrrolidinone derivatives.

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9Cl2NO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

GYDHDIHWONHLAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichlorophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Another method involves the cyclization of N-(2,5-dichlorophenyl)amino acids under acidic conditions. This method provides a straightforward route to obtain the desired pyrrolidinone derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(2,5-Dichlorophenyl)pyrrolidin-2-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of 1-(2,5-Dichlorophenyl)pyrrolidin-2-one.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,5-Dichlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)pyrrolidinedione

This compound (C₁₀H₆Cl₂NO₂) differs by having chlorine atoms at the 3- and 5-positions of the phenyl ring and a dione (two ketone groups) in the pyrrolidine ring. However, the dione structure may decrease metabolic stability in biological systems .

1-(4-Chlorophenyl)pyrrolidin-2-one

Here, a single chlorine atom is at the para position (C₁₀H₉ClNO). The absence of a second chlorine reduces molecular weight (194.64 g/mol) and lipophilicity. Studies show that para-substituted derivatives exhibit higher yields in methylation reactions (e.g., 75–80% via one-pot methods) compared to ortho/meta-substituted analogs, likely due to reduced steric effects .

Functional Group Modifications

1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one Derivatives

Replacement of one chlorine with a hydroxyl group (C₁₀H₉ClNO₂) introduces hydrogen-bonding capacity. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH assays. This highlights the critical role of hydroxyl groups in enhancing radical scavenging .

1-(4-Chlorophenyl)-4-benzimidazolyl-pyrrolidin-2-one

Such modifications broaden pharmacological applications but may reduce synthetic accessibility (e.g., requiring multi-step coupling reactions) .

Key Research Findings

  • Antioxidant Potency : Hydroxyl-substituted derivatives outperform traditional antioxidants like ascorbic acid, emphasizing the importance of polar substituents .
  • Synthetic Accessibility: One-pot methylation methods for para-substituted pyrrolidinones improve efficiency compared to stepwise ortho-substituted syntheses .
  • Structural Influence on Bioactivity : The 2,5-dichloro configuration enhances receptor binding in FFAR1/FFAR4 modulators, likely due to optimal halogen bonding interactions .

Biological Activity

1-(2,5-Dichlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a dichlorophenyl group, which contributes to its biological properties. The molecular formula is C9H8Cl2NC_9H_8Cl_2N, with the dichlorophenyl group positioned at the 2 and 5 locations of the phenyl ring.

1-(2,5-Dichlorophenyl)pyrrolidin-2-one exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is critical for its potential therapeutic applications. The dual chlorine substituents enhance its binding affinity to target proteins.
  • Anticancer Activity : Studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, particularly against lung cancer (A549) cells.
  • Antimicrobial Properties : Preliminary research suggests effective antimicrobial activity against Gram-positive bacteria and fungi, making it a candidate for further development in treating resistant infections.

Enzyme Inhibition Studies

Research has demonstrated that 1-(2,5-Dichlorophenyl)pyrrolidin-2-one interacts with specific biological targets, leading to the inhibition of enzymatic activity. The binding affinity and specificity are attributed to the structural features provided by the dichlorophenyl group.

CompoundBiological ActivityMechanism
1-(2,5-Dichlorophenyl)pyrrolidin-2-oneEnzyme inhibitionSelective binding to active sites
1-(4-Chlorophenyl)pyrrolidin-2-oneModerate enzyme inhibitionSingle chlorine substituent
1-(3-Nitrophenyl)pyrrolidin-2-onePotential anti-cancer effectsNitro group enhances reactivity

Anticancer Activity

A study focusing on various pyrrolidinone derivatives highlighted that compounds similar to 1-(2,5-Dichlorophenyl)pyrrolidin-2-one exhibited significant anticancer properties. For instance, compounds with similar structural motifs showed IC50 values indicating potent activity against A549 cells.

Antimicrobial Activity

In vitro tests revealed that derivatives of 1-(2,5-Dichlorophenyl)pyrrolidin-2-one displayed antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and Clostridium difficile. This suggests potential applications in treating infections caused by resistant pathogens.

Case Studies

  • Antiarrhythmic Properties : A series of pyrrolidinone derivatives were evaluated for their antiarrhythmic effects in animal models. Compounds demonstrated significant reductions in heart rate and arrhythmia incidence when tested in barium chloride-induced arrhythmia models.
    • Study Reference : Kulig et al. (2010) reported that certain pyrrolidinone derivatives could effectively manage arrhythmias through adrenolytic mechanisms.
  • Cytotoxicity Assays : In a study investigating the cytotoxic effects on cancer cell lines, 1-(2,5-Dichlorophenyl)pyrrolidin-2-one derivatives showed promising results against A549 cells with a notable reduction in cell viability.

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